Cas no 1805586-54-2 (4-Aminomethyl-2-chloro-3-cyanophenylacetic acid)

4-Aminomethyl-2-chloro-3-cyanophenylacetic acid is a versatile synthetic intermediate with a unique structural framework, combining an aminomethyl group, chloro substituent, cyano functionality, and an acetic acid moiety. This compound is particularly valuable in pharmaceutical and agrochemical research due to its reactive sites, which enable further derivatization for the development of biologically active molecules. The presence of both electron-withdrawing (chloro, cyano) and electron-donating (aminomethyl) groups enhances its utility in fine-tuning chemical properties for targeted applications. Its acetic acid side chain further facilitates solubility and conjugation, making it a practical building block for complex organic synthesis. The compound’s stability and well-defined reactivity profile contribute to its reliability in multi-step synthetic routes.
4-Aminomethyl-2-chloro-3-cyanophenylacetic acid structure
1805586-54-2 structure
Product Name:4-Aminomethyl-2-chloro-3-cyanophenylacetic acid
CAS No:1805586-54-2
MF:C10H9ClN2O2
MW:224.643661260605
CID:4943003
Update Time:2025-06-10

4-Aminomethyl-2-chloro-3-cyanophenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Aminomethyl-2-chloro-3-cyanophenylacetic acid
    • Inchi: 1S/C10H9ClN2O2/c11-10-6(3-9(14)15)1-2-7(4-12)8(10)5-13/h1-2H,3-4,12H2,(H,14,15)
    • InChI Key: JZXQQQYYXJPLPU-UHFFFAOYSA-N
    • SMILES: ClC1C(C#N)=C(CN)C=CC=1CC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 286
  • XLogP3: -1.7
  • Topological Polar Surface Area: 87.1

4-Aminomethyl-2-chloro-3-cyanophenylacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015023517-1g
4-Aminomethyl-2-chloro-3-cyanophenylacetic acid
1805586-54-2 97%
1g
1,534.70 USD 2021-06-18

Additional information on 4-Aminomethyl-2-chloro-3-cyanophenylacetic acid

Introduction to 4-Aminomethyl-2-chloro-3-cyanophenylacetic acid (CAS No. 1805586-54-2)

4-Aminomethyl-2-chloro-3-cyanophenylacetic acid (CAS No. 1805586-54-2) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its aminomethyl, chloro, and cyano functional groups, exhibits a wide range of potential applications, particularly in the development of novel therapeutic agents.

The molecular formula of 4-Aminomethyl-2-chloro-3-cyanophenylacetic acid is C10H9ClN2O2, and its molecular weight is approximately 226.64 g/mol. The compound's structure includes a phenyl ring substituted with an aminomethyl group at the 4-position, a chloro group at the 2-position, and a cyano group at the 3-position. These functional groups contribute to the compound's unique chemical properties and reactivity.

In recent years, the study of 4-Aminomethyl-2-chloro-3-cyanophenylacetic acid has been driven by its potential as a building block for the synthesis of more complex molecules with therapeutic value. The presence of the aminomethyl group allows for facile derivatization through various chemical reactions, such as amide formation and coupling reactions. This versatility makes it an attractive starting material for the development of new drugs targeting specific biological pathways.

The chloro and cyano substituents on the phenyl ring further enhance the compound's reactivity and bioavailability. The chloro group can participate in substitution reactions, while the cyano group can be converted into other functional groups, such as carboxylic acids or amides, through hydrolysis or reduction reactions. These transformations are crucial in fine-tuning the pharmacological properties of derived compounds.

In the context of medicinal chemistry, 4-Aminomethyl-2-chloro-3-cyanophenylacetic acid has been explored for its potential as a lead compound in drug discovery programs. Recent studies have focused on its ability to modulate specific enzymes and receptors involved in various diseases. For instance, research has shown that derivatives of this compound can exhibit potent inhibitory activity against certain kinases, making them promising candidates for cancer therapy.

Beyond its direct therapeutic applications, 4-Aminomethyl-2-chloro-3-cyanophenylacetic acid has also been utilized as a key intermediate in the synthesis of other bioactive molecules. Its structural features make it an ideal candidate for conjugation with targeting ligands or delivery systems, enhancing its efficacy and selectivity in vivo. This approach has been particularly useful in developing targeted therapies for diseases such as neurodegenerative disorders and inflammatory conditions.

The synthesis of 4-Aminomethyl-2-chloro-3-cyanophenylacetic acid typically involves multi-step processes that ensure high purity and yield. Common synthetic routes include nucleophilic substitution reactions to introduce the chloro and cyano groups onto the phenyl ring, followed by selective functionalization to form the aminomethyl group. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its broader application in research and development.

In terms of safety and handling, while detailed toxicological data may be limited for this specific compound, general precautions should be taken when working with organic chemicals containing multiple functional groups. Proper personal protective equipment (PPE) should be used, and laboratory protocols should be followed to ensure safe handling and storage.

The future outlook for 4-Aminomethyl-2-chloro-3-cyanophenylacetic acid is promising. Ongoing research continues to uncover new applications and derivatives with enhanced biological activity. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of innovative therapeutic strategies across various medical fields.

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